4-Amino-2-chloro-N-ethylbenzamide

Overview

Description

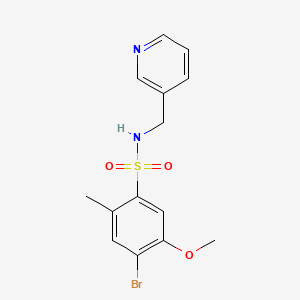

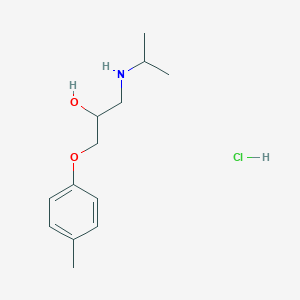

4-Amino-2-chloro-N-ethylbenzamide is a chemical compound with the CAS Number: 739315-22-1 . Its molecular weight is 198.65 and its IUPAC name is 4-amino-2-chloro-N-ethylbenzamide .

Molecular Structure Analysis

The molecular formula of 4-Amino-2-chloro-N-ethylbenzamide is C9H11ClN2O . The InChI code is 1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) .Scientific Research Applications

Molar Refraction and Polarizability

Research on a closely related antiemetic drug demonstrated studies on its molar refraction and polarizability in aqueous solutions. Such studies are critical for understanding the interaction of the drug with light and its electronic properties, which are essential for its formulation and application in pharmaceutical sciences (R. Sawale et al., 2016).

Synthesis and Characterization of Novel Polymers

Another application area involves the synthesis and characterization of novel polymers. For instance, research on the synthesis of aromatic polyimides using similar compounds showcases the role of such chemicals in developing new materials with potential applications in electronics, aerospace, and more due to their thermal stability and solubility properties (M. Butt et al., 2005).

Pharmaceutical Co-crystals

Pharmaceutical co-crystals involving analgesic drugs demonstrate the utility of chemical compounds like 4-Amino-2-chloro-N-ethylbenzamide in enhancing drug properties such as solubility and dissolution rates. This area of research is crucial for improving drug efficacy and bioavailability (S. Aitipamula et al., 2012).

Solubility and Dissolution Behavior

Studies on the solubility of similar compounds in various solvents at different temperatures provide valuable data for pharmaceutical formulations. Understanding the solubility and dissolution behavior is essential for drug design and development to ensure optimal delivery and action of pharmaceutical agents (Jinbo Ouyang et al., 2019).

Electrospray Mass Spectrometry

Research involving the fragmentation of N-linked carbohydrates derivatized at the reducing terminus using compounds similar to 4-Amino-2-chloro-N-ethylbenzamide highlights its application in analytical chemistry. Such studies are instrumental in understanding molecular structures and interactions, vital for drug development and biochemical research (D. Harvey, 2000).

properties

IUPAC Name |

4-amino-2-chloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHURKMOAPIAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-N-ethylbenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B2765577.png)

![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)

![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)

![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)

![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)

![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)

![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)